Flaccidoside III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

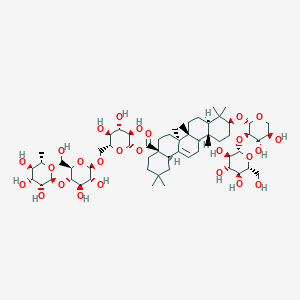

Molecular Formula |

C59H96O26 |

|---|---|

Molecular Weight |

1221.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(21-61)80-48(45(74)41(46)70)77-23-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(2,3)19-26(59)25-9-10-32-56(6)13-12-33(55(4,5)31(56)11-14-58(32,8)57(25,7)16-18-59)82-52-47(35(64)27(62)22-76-52)84-50-43(72)39(68)36(65)28(20-60)79-50/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27+,28+,29+,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |

InChI Key |

JYQWZASHCQTVLM-GJHXPXPCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Flaccidoside III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Flaccidoside III, a complex triterpenoid saponin. By detailing the experimental methodologies and presenting a thorough analysis of the spectroscopic data, this document serves as a crucial resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is an oleanane-type triterpenoid saponin first isolated from the rhizomes of Anemone flaccida. It has the chemical formula C₅₉H₉₆O₂₆. Subsequent research has also identified its presence in other medicinal plants, including Nigella sativa. The intricate molecular structure of this compound, featuring a pentacyclic triterpenoid aglycone and multiple sugar moieties, has necessitated a sophisticated application of spectroscopic and chemical methods for its complete structural determination. This guide will walk through the logical workflow of this elucidation process.

Isolation of this compound

The initial step in the structural elucidation of this compound involves its isolation and purification from its natural source. A general experimental protocol is as follows:

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., rhizomes of Anemone flaccida or aerial parts of Nigella sativa) is exhaustively extracted with methanol (MeOH) at room temperature.

-

Solvent Partitioning: The resulting crude methanolic extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The saponin fraction, including this compound, is typically enriched in the n-butanol extract.

-

Chromatographic Separation: The n-butanol fraction is subjected to multiple chromatographic steps for the purification of this compound.

-

VLC/Column Chromatography: Initial fractionation is often performed on a silica gel or reversed-phase (RP-18) column using a gradient elution system (e.g., CHCl₃-MeOH-H₂O or MeOH-H₂O).

-

Sephadex LH-20 Chromatography: Further purification is achieved using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.

-

Preparative HPLC: Final purification to obtain high-purity this compound is typically accomplished using preparative High-Performance Liquid Chromatography (HPLC) on an RP-18 column.

-

The following diagram illustrates the general workflow for the isolation of this compound.

Flaccidoside III: A Technical Guide to Its Natural Source, Isolation from Nigella sativa, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flaccidoside III, a notable triterpenoid saponin, has been identified in the aerial parts of Nigella sativa L., a plant with a long history in traditional medicine. This document provides a comprehensive overview of the natural sourcing and detailed isolation protocols for this compound. It includes quantitative data on its biological activities, particularly its potential as an anti-diabetic agent through α-glucosidase inhibition. Methodologies for extraction, fractionation, and purification are presented, along with the spectroscopic data crucial for its identification. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Nigella sativa L., commonly known as black cumin, is a well-regarded medicinal plant from the Ranunculaceae family. While the seeds are the most studied part of the plant, the aerial parts (stems and leaves) also serve as a valuable source of bioactive secondary metabolites. Among these is this compound, an oleanane-type triterpenoid saponin. Triterpenoid saponins are a diverse group of glycosides known for their wide range of pharmacological effects. Recent studies have highlighted the potential of this compound as an antioxidant and anti-diabetic compound, making it a molecule of interest for further investigation and potential therapeutic application.[1][2][3][4][5]

Natural Source and Chemical Profile

This compound is naturally present in the aerial parts of Nigella sativa.[1][2][3] Its chemical structure is characterized by a pentacyclic triterpenoid aglycone linked to sugar moieties.

Table 1: Chemical Profile of this compound

| Property | Data | Reference |

| Chemical Name | [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | [6] |

| Molecular Formula | C₅₉H₉₆O₂₆ | [6] |

| Molecular Weight | 1221.38 g/mol | [3] |

| Class | Triterpenoid Saponin | [1][5] |

Experimental Protocols: Isolation of this compound from Nigella sativa

The following protocols are based on the successful isolation of this compound from the aerial parts of Nigella sativa as documented in the scientific literature.[1][2][3]

Plant Material and Extraction

-

Collection and Preparation : The aerial parts of Nigella sativa are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder.

-

Extraction : The powdered plant material is extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure the exhaustive removal of phytochemicals. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Suspension : The crude extract is suspended in water.

-

Sequential Partitioning : The aqueous suspension is sequentially partitioned with solvents of increasing polarity:

-

n-hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

-

Fraction Collection : Each solvent layer is collected and evaporated to dryness to yield the respective fractions. This compound, being a polar glycoside, is expected to be concentrated in the n-butanol fraction.

Caption: Extraction and Fractionation Workflow.

Purification by Column Chromatography

The n-butanol fraction, which is enriched with saponins, is further purified using column chromatography.

-

Stationary Phase : Silica gel is commonly used as the stationary phase for the initial column.

-

Mobile Phase : A gradient of chloroform and methanol is typically employed as the mobile phase. The polarity is gradually increased by increasing the proportion of methanol.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Repeated Chromatography : The pooled fractions containing this compound may require further purification using repeated column chromatography, potentially with different stationary phases like Sephadex LH-20, to achieve high purity.

Caption: Purification Workflow for this compound.

Structural Elucidation

The structure of the purified this compound is confirmed using spectroscopic techniques.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure, including the stereochemistry and the linkages of the sugar units.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H-NMR (δ ppm, J in Hz) | ¹³C-NMR (δ ppm) |

| Aglycone | ||

| 12 | 5.25 (t) | 122.39 |

| 13 | 143.50 | |

| 24 | 0.70 (s) | 12.41 |

| 25 | 0.98 (s) | 15.13 |

| 26 | 0.80 (s) | 16.59 |

| 27 | 1.16 (s) | 24.93 |

| 28 | 176.68 | |

| 29 | 0.91 (s) | 31.94 |

| 30 | 0.94 (s) | 22.63 |

| Sugar Moieties | ||

| 1' | 4.51 (d, 5.58) | 105.15 |

| 1'' | 5.23 (s) | 101.3 |

| 1''' | 4.41 (d, 7.38) | 102.95 |

| 1'''' | 5.22 (s) | 101.1 |

| 1''''' | 5.33 (d, 7.38) | 94.35 |

| 1'''''' | 4.49 (d, 7.38) | 103.22 |

| 6'' | 1.23 (m) | 16.46 |

| 6'''' | 1.23 (m) | - |

| (Data obtained from CD₃OD solvent)[3] |

Biological Activities and Data

This compound has demonstrated noteworthy biological activities, particularly in the context of metabolic disorders.

Anti-Diabetic Activity: α-Glucosidase Inhibition

This compound has been shown to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates.[3][5] Inhibition of this enzyme can delay the absorption of glucose, thereby reducing postprandial hyperglycemia.

Table 3: α-Glucosidase Inhibitory Activity of this compound

| Compound | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

| This compound | 256.7 ± 3.7 | 127.9 ± 2.0 | [3] |

The inhibitory action of flavonoids and saponins on α-glucosidase is a recognized mechanism for their anti-diabetic effects.[7][8][9] The structure-activity relationship often indicates that the type and position of glycosylation can influence the inhibitory potency.

Antioxidant Activity

While specific quantitative data for the antioxidant activity of isolated this compound is not detailed in the primary literature, the butanol fraction of Nigella sativa aerial parts, which contains this compound, has shown significant antioxidant properties. Triterpenoid saponins, in general, are known to possess antioxidant capabilities.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the known mechanisms of related compounds (triterpenoid saponins and flavonoids), potential pathways can be hypothesized.

Potential Anti-Diabetic Signaling Pathways

The anti-diabetic effects of many natural compounds are mediated through various signaling pathways. For instance, some flavonoids and saponins are known to influence the AMP-activated protein kinase (AMPK) pathway , which plays a crucial role in cellular energy homeostasis and glucose metabolism. Activation of AMPK can lead to increased glucose uptake in muscle and other tissues. Further research is required to determine if this compound exerts its effects through this or other related pathways.

Caption: Hypothesized Anti-Diabetic Signaling.

Conclusion and Future Directions

This compound, a triterpenoid saponin from the aerial parts of Nigella sativa, presents a promising scaffold for the development of novel therapeutic agents, particularly for managing diabetes. The isolation and purification protocols outlined in this document provide a foundation for obtaining this compound for further study.

Future research should focus on:

-

Optimizing the isolation protocol to improve yield and purity.

-

Elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its anti-diabetic and antioxidant effects.

-

Conducting in vivo studies to validate its therapeutic potential and assess its pharmacokinetic and safety profiles.

The exploration of natural products like this compound continues to be a vital avenue in the quest for new and effective treatments for prevalent chronic diseases.

References

- 1. A New Oleanane Type Saponin from the Aerial Parts of Nigella sativa with Anti-Oxidant and Anti-Diabetic Potential [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A New Oleanane Type Saponin from the Aerial Parts of Nigella sativa with Anti-Oxidant and Anti-Diabetic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C59H96O26 | CID 101627163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction Mechanism of Flavonoids and α-Glucosidase: Experimental and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Flaccidoside III (CAS: 140400-67-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flaccidoside III is a naturally occurring oleanane-type triterpenoid saponin that has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physicochemical and biological characteristics of this compound. The document details its inhibitory effects on α-glucosidase, suggesting its potential as an anti-diabetic agent. Furthermore, based on the established activities of structurally related triterpenoid saponins, this guide explores its probable anti-inflammatory mechanism of action through the modulation of key cellular signaling pathways. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a complex glycoside with a high molecular weight. While specific experimental data on its melting point and solubility are limited, its chemical structure and isolation procedures provide insights into its physicochemical nature. It is typically isolated as a solid powder.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 140400-67-5 | [1][2] |

| Molecular Formula | C₅₉H₉₆O₂₆ | [3] |

| Molecular Weight | 1221.38 g/mol | [1] |

| Appearance | Solid / Powder | [1][2] |

| Purity | ≥98% (by HPLC) | [2] |

| Synonyms | HY-N12138, CS-0892125 | [3] |

Biological Activity

Anti-diabetic Activity: α-Glucosidase Inhibition

This compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[4] By impeding the activity of this enzyme, this compound can potentially delay glucose absorption and modulate postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

Table 2: In Vitro α-Glucosidase Inhibitory Activity of this compound

| Parameter | Value |

| IC₅₀ | 256.7 µM |

Potential Anti-inflammatory and Antioxidant Activities

While direct experimental data on the antioxidant and anti-inflammatory properties of this compound are not extensively documented, its classification as a triterpenoid saponin suggests it is likely to possess these activities.[4] Structurally similar oleanane-type saponins have demonstrated significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[5][6][7] It is also described as having potential antioxidant activities.[4]

Experimental Protocols

Extraction and Isolation of this compound from Nigella sativa

The following protocol is based on the methodology described for the isolation of this compound from the aerial parts of Nigella sativa.

Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered aerial parts of Nigella sativa are macerated with methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure.

-

Fractionation: The crude methanolic extract is suspended in water and subjected to sequential solvent-solvent partitioning with ethyl acetate and n-butanol.

-

Chromatography: The resulting fractions are subjected to a series of column chromatographic steps. This typically involves silica gel and Sephadex LH-20 columns, eluting with solvent gradients of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol-water mixtures).

-

Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro α-Glucosidase Inhibition Assay

Principle:

This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Protocol:

-

Reagent Preparation:

-

α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer.

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.

-

Test compound (this compound) solutions at various concentrations.

-

Acarbose solution as a positive control.

-

Sodium carbonate solution for stopping the reaction.

-

-

Assay Procedure:

-

In a 96-well plate, add the α-glucosidase enzyme solution to wells containing the test compound or control.

-

Incubate the plate at 37°C.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate again at 37°C.

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Hypothesized Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are currently unavailable. However, based on extensive research on structurally similar oleanane-type triterpenoid saponins, a plausible mechanism of action for its potential anti-inflammatory effects involves the inhibition of the NF-κB and MAPK signaling pathways.[5][6][7] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Pathway Description:

-

Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.

-

Signal Transduction: This binding initiates intracellular signaling cascades, leading to the activation of both the Mitogen-Activated Protein Kinase (MAPK) pathway (involving p38, ERK, and JNK) and the IκB kinase (IKK) complex.

-

Transcription Factor Activation: Activated MAPKs lead to the activation of the transcription factor AP-1. The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release of the NF-κB (p65/p50) dimer.

-

Gene Expression: Activated AP-1 and NF-κB translocate to the nucleus, where they bind to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.

-

Hypothesized Inhibition by this compound: Based on the activity of related saponins, it is proposed that this compound may inhibit the activation of the IKK complex and MAPKs, thereby preventing the activation and nuclear translocation of NF-κB and AP-1. This would lead to a downstream reduction in the expression of pro-inflammatory genes.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of diabetology and inflammatory diseases. Its demonstrated α-glucosidase inhibitory activity provides a solid foundation for further investigation into its anti-diabetic potential. The hypothesized anti-inflammatory mechanism through the NF-κB and MAPK pathways, based on strong evidence from structurally related compounds, warrants direct experimental validation. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring its potential antioxidant and other pharmacological activities. A thorough investigation of its structure-activity relationship could also guide the synthesis of more potent and selective analogues.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound,this compound,140400-67-5|中药对照品,标准品,天然产物对照品 [tautobiotech.com]

- 3. This compound | C59H96O26 | CID 101627163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Triterpenoid Saponin W3 from Anemone flaccida Suppresses Osteoclast Differentiation through Inhibiting Activation of MAPKs and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triterpenoid Saponin W3 from Anemone flaccida Suppresses Osteoclast Differentiation through Inhibiting Activation of MAPKs and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Flaccidoside III: A Technical Whitepaper on its Putative Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flaccidoside III, a naturally occurring compound identified as both a flavonoid and a triterpenoid saponin, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing upon direct evidence where available and inferring its biological activities based on the well-documented pharmacology of its constituent chemical classes. This document outlines its known inhibitory effects on α-glucosidase and explores its likely roles as an antioxidant, anti-inflammatory, and anti-cancer agent through the modulation of key cellular signaling pathways. Detailed experimental methodologies and quantitative data for related compounds are presented to provide a framework for future research and drug development efforts.

Introduction

This compound is a complex glycoside isolated from the aerial parts of plants such as Nigella sativa. Structurally, it possesses characteristics of both flavonoids and triterpenoids, two classes of phytochemicals renowned for their diverse and potent biological activities. While direct research on this compound is in its nascent stages, its known inhibitory effect on α-glucosidase suggests a potential role in managing diabetes. Furthermore, its chemical nature points towards broader pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This whitepaper will delve into the putative mechanisms underlying these activities, providing a comprehensive overview for researchers and drug development professionals.

Known Biological Activity and Inferred Mechanisms of Action

α-Glucosidase Inhibition: A Potential Anti-diabetic Mechanism

This compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. By inhibiting this enzyme, this compound can delay the absorption of glucose from the intestine, thereby helping to manage postprandial hyperglycemia.

-

Mechanism of Action: Flavonoids, the class of compounds to which this compound belongs, typically inhibit α-glucosidase through a mixed-inhibition mechanism. This involves binding to both the free enzyme and the enzyme-substrate complex. The structural features of flavonoids, such as the number and position of hydroxyl groups, play a significant role in their inhibitory potency. The interaction is often stabilized by hydrogen bonds and hydrophobic interactions within the active site of the enzyme.

A diagram illustrating the general mechanism of α-glucosidase inhibition is provided below.

Caption: General mechanism of mixed-type α-glucosidase inhibition by flavonoid compounds.

Antioxidant Activity: Scavenging Free Radicals

Flavonoids and triterpenoids are well-established antioxidants. While direct studies on this compound are pending, its chemical structure strongly suggests it possesses antioxidant properties.

-

Mechanism of Action: The antioxidant mechanism of flavonoids primarily involves donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. They can also chelate metal ions, such as iron and copper, which catalyze the production of reactive oxygen species (ROS). This dual action helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

The proposed antioxidant mechanism is visualized below.

Caption: Dual antioxidant mechanisms of flavonoids: radical scavenging and metal chelation.

Anti-Inflammatory Effects: Modulation of Key Signaling Pathways

Both flavonoids and triterpenoid saponins are known to possess potent anti-inflammatory properties. It is therefore highly probable that this compound exerts similar effects through the modulation of inflammatory signaling cascades. A related compound, Flaccidoside II, has been shown to ameliorate collagen-induced arthritis in mice.

-

Putative Signaling Pathways:

-

NF-κB Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a common target for flavonoids and triterpenoids. These compounds can inhibit the activation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This leads to a downregulation of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is also involved in the inflammatory response. Flavonoids can modulate the phosphorylation of these kinases, thereby interfering with the downstream signaling that leads to the production of inflammatory mediators.

-

JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling cascade in inflammation. Some triterpenoid saponins have been shown to inhibit the phosphorylation of JAK and STAT proteins, leading to a reduction in the expression of inflammatory genes.

-

A diagram of the putative anti-inflammatory signaling pathways modulated by this compound is presented below.

Caption: Putative anti-inflammatory mechanisms of this compound via NF-κB and MAPK pathways.

Anti-Cancer Activity: A Multi-targeted Approach

Flavonoids and triterpenoids are extensively studied for their anti-cancer properties, acting through various mechanisms to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis. The related compound, Flaccidoside II, has been shown to induce apoptosis in malignant peripheral nerve sheath tumor cells through the MAPK-HO-1 pathway.

-

Putative Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Flavonoids can inhibit key components of this pathway, such as PI3K and Akt, leading to the suppression of downstream effectors like mTOR, which ultimately results in cell cycle arrest and apoptosis.

-

MAPK Pathway: As in inflammation, the MAPK pathway is also crucial in cancer cell signaling. By modulating this pathway, flavonoids can influence cell proliferation, differentiation, and apoptosis.

-

Induction of Apoptosis: Flavonoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases. They can also enhance the expression of death receptors, making cancer cells more susceptible to apoptosis.

-

The potential anti-cancer signaling pathways targeted by this compound are depicted below.

Caption: Putative anti-cancer mechanisms of this compound via PI3K/Akt and apoptosis induction.

Quantitative Data Summary

Due to the limited research specifically on this compound, quantitative data is scarce. The following table summarizes the available data for this compound and related compounds to provide a comparative context.

| Compound/Class | Biological Activity | Assay System | Quantitative Data (IC50/EC50) | Reference |

| This compound | α-Glucosidase Inhibition | In vitro enzyme assay | 256.7 µM | [1] |

| Flaccidoside II | Anti-proliferative (MPNSTs) | Cell viability assay | Data not specified in abstract | |

| Flavonoids (general) | α-Glucosidase Inhibition | In vitro enzyme assay | Varies widely (µM to mM range) | |

| Triterpenoids (general) | Anti-inflammatory (COX-2) | In vitro enzyme assay | Varies widely (µM range) | |

| Flavonoids (general) | Anti-cancer (various) | Cell viability assays | Varies widely (µM range) |

Detailed Experimental Protocols (Representative Examples)

The following are representative protocols for key experiments relevant to the study of this compound's biological activities.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of this compound and acarbose in buffer.

-

In a 96-well plate, add the α-glucosidase solution to wells containing either buffer (control), acarbose, or this compound.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To assess the free radical scavenging capacity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

This compound (test compound)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate reader

Procedure:

-

Prepare various concentrations of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add the DPPH solution to wells containing either methanol (control), ascorbic acid, or this compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value.

Cell Viability Assay (MTT Assay for Anti-cancer Activity)

Objective: To evaluate the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or doxorubicin for 24-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

This compound is a promising natural product with the potential for significant therapeutic applications. Based on its chemical classification and the limited available data, it is likely to exert its biological effects through multiple mechanisms, including enzyme inhibition, antioxidant activity, and the modulation of key signaling pathways involved in inflammation and cancer.

Future research should focus on:

-

Comprehensive Biological Screening: A broad screening of this compound against various biological targets to fully elucidate its pharmacological profile.

-

Detailed Mechanistic Studies: In-depth investigations into the specific signaling pathways modulated by this compound in different disease models.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of this compound in animal models of diabetes, inflammatory diseases, and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features for optimal activity and to develop more potent and selective compounds.

This whitepaper provides a foundational understanding of the putative mechanisms of action of this compound, offering a roadmap for the scientific community to unlock the full therapeutic potential of this intriguing natural compound.

References

Unveiling the α-Glucosidase Inhibitory Potential of Flaccidoside III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the α-glucosidase inhibitory activity of Flaccidoside III, a naturally occurring flavonoid and triterpenoid. α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. This compound, isolated from the aerial parts of Nigella sativa (Ranunculaceae), has demonstrated notable inhibitory activity against this enzyme, suggesting its potential as a therapeutic agent for the management of type 2 diabetes mellitus.[1][2] This document outlines the quantitative inhibitory data, detailed experimental protocols for assessing this activity, and a visual representation of the underlying biochemical processes.

Quantitative Inhibitory Activity

The inhibitory potency of a compound against an enzyme is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The reported IC50 value for this compound against α-glucosidase is presented below, in comparison to acarbose, a widely used α-glucosidase inhibitor.

| Compound | IC50 (µM) | Source Organism of Compound |

| This compound | 256.7[1][2] | Nigella sativa[1][2] |

| Acarbose | Varies (often in the µM to mM range) | Actinoplanes sp. |

Experimental Protocols: In Vitro α-Glucosidase Inhibition Assay

The following is a representative, detailed protocol for determining the α-glucosidase inhibitory activity of a test compound like this compound, based on commonly cited methodologies. This spectrophotometric assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which upon enzymatic cleavage by α-glucosidase, releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae (yeast)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (or other test compound)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay is typically around 0.5 - 1.0 U/mL.

-

Prepare a stock solution of pNPG in phosphate buffer. The final concentration in the assay is typically around 1-5 mM.

-

Prepare a stock solution of this compound and acarbose in a suitable solvent (e.g., DMSO, then diluted with buffer). A series of dilutions should be prepared to determine the IC50 value.

-

Prepare the sodium carbonate solution to be used as a stop reagent.

-

-

Assay in 96-Well Plate:

-

Add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution (this compound or acarbose) at various concentrations to the respective wells. For the control (100% enzyme activity), add 10 µL of the buffer/solvent.

-

Add 20 µL of the α-glucosidase solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of the sodium carbonate solution to all wells.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

-

Abs_control is the absorbance of the control (enzyme + substrate without inhibitor).

-

Abs_sample is the absorbance of the sample (enzyme + substrate + inhibitor).

-

-

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

-

Visualizing the Method and Mechanism

To better understand the experimental process and the general mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

References

Flaccidoside III: A Comprehensive Technical Guide to its Potential Antioxidant and Antidiabetic Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flaccidoside III, a triterpenoid glycoside, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant and antidiabetic properties. While direct quantitative data for this compound is limited, this document synthesizes available information on closely related compounds and extracts from its natural source, Lagerstroemia speciosa, to provide a comprehensive framework for future research and development. This guide details established experimental protocols for assessing antioxidant and antidiabetic efficacy and visualizes the key signaling pathways potentially modulated by this class of compounds.

Introduction

Diabetes mellitus is a global health concern characterized by chronic hyperglycemia, leading to severe complications. Oxidative stress is intrinsically linked to the pathogenesis of diabetes, exacerbating insulin resistance and β-cell dysfunction. Natural products present a promising avenue for the discovery of novel therapeutic agents with dual antioxidant and antidiabetic properties. This compound, a member of the triterpenoid glycoside family, has been identified as a constituent of plants traditionally used for their medicinal properties, including Lagerstroemia speciosa. This guide explores the therapeutic potential of this compound by examining the bioactivities of related compounds and extracts, providing a foundation for targeted investigation into its specific mechanisms of action.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. The antioxidant activities of extracts from Lagerstroemia speciosa, a known source of this compound, have been evaluated using various in vitro assays.

Quantitative Data on Antioxidant Activity of Lagerstroemia speciosa Extracts

The following table summarizes the antioxidant activity of various extracts of Lagerstroemia speciosa as measured by common in vitro assays. It is important to note that these values represent the activity of a complex mixture of compounds, including but not limited to this compound.

| Extract Type | Assay | IC50 Value (μg/mL) | Reference Compound | Reference IC50 (μg/mL) |

| Ethanolic Leaf Extract | DPPH | 168.47 | Ascorbic Acid | Not Specified |

| Ethanolic Leaf Extract | ABTS | 75.78 | Ascorbic Acid | Not Specified |

| Methanolic Leaf Extract | DPPH | 94.92 | Ascorbic Acid | Not Specified |

| Methanolic Leaf Extract | ABTS | 179.8 | Ascorbic Acid | Not Specified |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of the test sample (this compound) at various concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Flaccidoside III: A Technical Overview of Potential Bioavailability and Pharmacokinetic Characteristics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific preclinical or clinical studies detailing the bioavailability and pharmacokinetic profile of Flaccidoside III. Consequently, this document provides a technical guide based on the known characteristics of structurally related compounds, namely triterpenoid saponins and flavonoids. The experimental protocols and potential signaling pathway interactions described herein are illustrative and intended to guide future research endeavors.

Introduction

This compound is a triterpenoid saponin found in plants of the Pulsatilla genus. Triterpenoid saponins are a class of natural products recognized for their diverse pharmacological activities. However, their therapeutic development is often challenged by poor oral bioavailability, stemming from factors such as high molecular weight, low membrane permeability, and susceptibility to enzymatic and microbial degradation in the gastrointestinal tract. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its potential development as a therapeutic agent. This guide outlines the anticipated pharmacokinetic challenges and presents a framework for the systematic evaluation of this compound.

Anticipated Bioavailability and Pharmacokinetic Profile

Due to the absence of specific data for this compound, this section outlines the general pharmacokinetic characteristics observed for other triterpenoid saponins, which are likely to be relevant to this compound.

2.1. Absorption The oral absorption of triterpenoid saponins is generally low. Several factors contribute to this poor absorption:

-

High Molecular Weight: The large size of these molecules hinders passive diffusion across the intestinal epithelium.

-

Hydrophilicity: The presence of multiple sugar moieties increases the water solubility of saponins, which can limit their ability to permeate the lipid-rich cell membranes of the intestinal wall.

-

Efflux by Transporters: Saponins can be substrates for efflux transporters such as P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, thereby reducing their net absorption.

-

Gastrointestinal Degradation: The glycosidic linkages in saponins can be hydrolyzed by gastric acid and intestinal enzymes, leading to the formation of aglycones and smaller glycosides, which may have different absorption characteristics.

-

Gut Microbiota Metabolism: The gut microbiome plays a significant role in the metabolism of saponins, often by deglycosylation, which can impact their absorption and bioactivity.

2.2. Distribution Once absorbed, the distribution of triterpenoid saponins to various tissues is influenced by their physicochemical properties and binding to plasma proteins. The extent of tissue distribution for these compounds can vary widely.

2.3. Metabolism The metabolism of saponins is complex and can occur in the liver, intestines, and by the gut microbiota.

-

Phase I and Phase II Metabolism: In the liver, saponins can undergo Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. The liver's primary mechanism for metabolizing many drugs involves the cytochrome P-450 enzyme system.

-

Gut Microbiota: As previously mentioned, the gut microbiota is a major site of saponin metabolism, primarily through deglycosylation. This can significantly alter the structure and, consequently, the bioactivity and pharmacokinetic profile of the parent compound.

2.4. Excretion Triterpenoid saponins and their metabolites are typically eliminated from the body through biliary and renal excretion. The route and rate of excretion are dependent on the properties of the individual compound and its metabolites.

Methodologies for Pharmacokinetic Evaluation

To elucidate the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are required. The following sections detail the standard experimental protocols.

**3.1. In

Methodological & Application

Application Notes and Protocols for In Vitro Antioxidant Activity of Flaccidoside III

Introduction

Flaccidoside III is a complex glycoside whose potential bioactivities are of interest to researchers in natural product chemistry and drug development. Antioxidant activity is a fundamental screening parameter for identifying compounds that can mitigate oxidative stress-related pathogenesis. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for determining the in vitro antioxidant capacity of pure compounds and extracts. These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable free radical, thus neutralizing it. This document provides detailed application notes and standardized protocols for the assessment of the antioxidant potential of "this compound" using the DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Activity Assay

1.1. Application Notes

The DPPH assay is a straightforward and widely used method to assess the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the violet-colored DPPH radical to the pale yellow hydrazine by an antioxidant compound. The degree of discoloration, measured by the change in absorbance at approximately 517 nm, is proportional to the scavenging potential of the antioxidant. This assay is typically performed in an organic solvent like methanol or ethanol.

1.2. Experimental Protocol

1.2.1. Materials and Reagents

-

This compound (of known purity)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (ACS grade or higher)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplates or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

1.2.2. Preparation of Solutions

-

DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve the desired concentration. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

This compound Sample Solutions: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. From this stock, create a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control Solutions: Prepare a similar dilution series of a standard antioxidant like ascorbic acid or Trolox.

1.2.3. Assay Procedure

-

In a 96-well microplate, add a specific volume of the various concentrations of the this compound sample solutions to individual wells.

-

Add the same volume of the positive control solutions and the solvent (as a blank) to separate wells.

-

To each well, add the DPPH working solution. The final volume in each well should be consistent.

-

Mix the contents of the wells gently.

-

Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

1.2.4. Data Analysis The percentage of DPPH radical scavenging activity can be calculated using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample (blank).

-

A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS Radical Cation Decolorization Assay

2.1. Application Notes

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical cation has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS radical is reduced, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic compounds.

2.2. Experimental Protocol

2.2.1. Materials and Reagents

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox or Ascorbic acid (as a positive control)

-

96-well microplates or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

2.2.2. Preparation of Solutions

-

ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

This compound Sample Solutions: Prepare a dilution series of this compound in the appropriate solvent.

-

Positive Control Solutions: Prepare a similar dilution series of Trolox or ascorbic acid.

2.2.3. Assay Procedure

-

Add a small volume of the this compound sample solutions, positive control solutions, and the solvent (as a blank) to separate wells of a 96-well microplate.

-

Add a larger volume of the diluted ABTS•+ solution to each well.

-

Mix and incubate the plate at room temperature for a defined time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

2.2.4. Data Analysis The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the this compound sample or standard.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox. The IC50 value can also be calculated.

Data Presentation

The quantitative results from these assays should be summarized in a clear and concise table to allow for easy comparison.

| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (µM TE/mg) | | :---

Application Note: Quantification of Flaccidoside III in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Flaccidoside III, a flavonoid glycoside with potential antioxidant and antidiabetic properties, in plant extracts.[1] The protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. This application note includes procedures for sample preparation, chromatographic conditions, method validation parameters, and data analysis. The provided method is designed to be a reliable and reproducible tool for the routine analysis of this compound in various plant matrices.

Introduction

This compound is a naturally occurring flavonoid and triterpenoid that has been isolated from various plant species.[1] As interest in the therapeutic potential of natural compounds grows, the need for accurate and precise analytical methods for their quantification becomes crucial. HPLC is a powerful technique for the separation and quantification of phytochemicals in complex mixtures like plant extracts.[2][3] This application note details a validated HPLC method for the determination of this compound, providing researchers with a tool to assess the quality and consistency of plant-derived materials.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The choice of extraction method can significantly impact the yield of flavonoids.[4][5] Ultrasound-assisted extraction is recommended for its efficiency.

Protocol:

-

Drying and Grinding: Dry the plant material (e.g., leaves, stems) at room temperature or by freeze-drying to preserve thermolabile compounds.[4] Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol in water.

-

Place the flask in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C).

-

Alternatively, maceration can be used by soaking the plant material in the solvent for at least 3 days with frequent shaking.[4]

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

-

Reconstitution: Dissolve the dried extract in a known volume of the mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis of this compound. These are based on typical methods for flavonoid glycosides and may require optimization for specific plant matrices.[6][7][8]

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[9][10]

Summary of Validation Parameters

The following table summarizes the key parameters for method validation and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 98% and 102% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The peak for this compound should be well-resolved from other components in the plant extract. |

Data Presentation

The quantitative data for this compound from different plant extracts can be summarized in a table for easy comparison.

| Sample ID | Plant Species | Plant Part | Retention Time (min) | Peak Area | Concentration (µg/g of dry weight) |

| EX-001 | Plantago major | Leaves | 15.2 | 123456 | 45.6 |

| EX-002 | Olea europaea | Leaves | 15.1 | 234567 | 87.2 |

| EX-003 | Ginkgo biloba | Leaves | 15.3 | 98765 | 36.7 |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. Adherence to the outlined protocols for sample preparation, chromatographic analysis, and method validation will ensure the generation of accurate and reproducible data, which is essential for quality control and research and development in the field of natural product chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]

- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inhort.pl [inhort.pl]

- 7. researchgate.net [researchgate.net]

- 8. sciensage.info [sciensage.info]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. docta.ucm.es [docta.ucm.es]

Application Notes & Protocols: Investigating Flaccidoside III in 3D Cell Culture Models for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of native tissues.[1] Unlike traditional 2D monolayers, 3D cultures exhibit gradients of nutrients, oxygen, and signaling molecules, offering a more accurate platform for studying cellular metabolism and drug responses.[2][3] This document provides a detailed framework for utilizing 3D cell culture models to investigate the metabolic effects of Flaccidoside III, a lignan glycoside. While direct studies on this compound in this context are limited, its structural similarity to other bioactive lignans, such as lariciresinol, suggests potential roles in modulating key metabolic pathways.[4][5] Lariciresinol has demonstrated anti-diabetic properties, including the inhibition of α-glucosidase and activation of insulin signaling pathways, making this compound a compound of interest for metabolic research.[4]

These application notes and protocols outline the necessary steps to form robust 3D spheroids, treat them with this compound, and subsequently analyze the metabolic alterations using established techniques like extracellular flux analysis.

Potential Signaling Pathways of Interest

Based on the known activities of structurally related flavonoids and lignans, this compound may influence cellular metabolism through the PI3K/Akt and AMPK signaling pathways.[6][7][8] The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and glucose metabolism, while the AMPK pathway acts as a central energy sensor, maintaining cellular energy homeostasis.[8][9]

References

- 1. Metabolic flux analysis of 3D spheroids reveals significant differences in glucose metabolism from matched 2D cultures of colorectal cancer and pancreatic ductal adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Screening Meets AI and 3D Models | Technology Networks [technologynetworks.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Therapeutic Role of Flavonoids Through AMPK Activation in Metabolic Syndrome: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flaccidoside III as a Standard for Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaccidoside III is a triterpenoid saponin isolated from the aerial parts of Nigella sativa L. (Ranunculaceae). As an oleanane-type saponin, it exhibits significant biological activities, including antioxidant and anti-diabetic properties. Notably, it has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion, making it a compound of interest for the management of postprandial hyperglycemia. The increasing interest in its therapeutic potential necessitates the establishment of this compound as a phytochemical standard for identification, quantification, and quality control of Nigella sativa extracts and derived products.

These application notes provide detailed protocols for the phytochemical analysis of this compound, including its characterization by HPLC-UV, MS, and NMR, as well as methods for evaluating its biological activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₆O₂₆ | [1] |

| Molecular Weight | 1221.4 g/mol | [1] |

| Appearance | White to off-white powder | General knowledge |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | General knowledge |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a method for the quantitative analysis of this compound in plant extracts, adaptable from established methods for analyzing compounds in Nigella sativa.[2][3]

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and Water with 0.1% Formic Acid (B) |

| Gradient | 0-5 min, 5% A; 5-25 min, 5-100% A; 25-30 min, 100% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with methanol.

-

Sample Preparation (from Nigella sativa seeds):

-

Grind 1 g of dried Nigella sativa seeds to a fine powder.

-

Extract the powder with 20 mL of methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Structural Characterization of this compound

a) Mass Spectrometry (MS)

A general approach for the characterization of triterpenoid saponins using LC-MS is provided.

-

Instrumentation: A Liquid Chromatography system coupled with a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Analysis: The mass spectrum is expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound. Fragmentation patterns will reveal the loss of sugar moieties, aiding in the structural elucidation of the glycosidic chains and the aglycone.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the reported ¹H and ¹³C NMR spectral data for a triterpenoid saponin from Nigella sativa with the same molecular formula as this compound (C₅₉H₉₆O₂₆).[1] This data can be used as a reference for the identification of this compound.

¹H and ¹³C NMR Spectral Data of a Saponin from Nigella sativa (C₅₉H₉₆O₂₆) [1]

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Aglycone (Hederagenin) | ||

| 3 | 81.1 | 3.95 (m) |

| 12 | 122.9 | 5.40 (brs) |

| 13 | 144.5 | - |

| 23 | 64.2 | 3.70, 4.25 (d, 10.5) |

| 28 | 176.8 | - |

| Sugar Moieties | ||

| Ara-1' | 104.5 | 4.99 (d, 8.5) |

| Rha-1'' | 101.0 | 6.35 (brs) |

| Glc-1''' | 95.4 | 6.32 (d, 8.5) |

| Glc-1'''' | 104.3 | 5.07 (d, 6.0) |

| Rha-1''''' | 102.5 | 5.84 (s) |

Note: This table presents key chemical shifts. For a complete assignment, refer to the original publication.

Biological Activity Assays

a) α-Glucosidase Inhibition Assay

This protocol is to determine the in vitro α-glucosidase inhibitory activity of this compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (100 mM, pH 6.8)

-

This compound standard solution

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase (0.5 U/mL) in phosphate buffer.

-

Prepare various concentrations of this compound and acarbose in the buffer.

-

In a 96-well plate, add 50 µL of the enzyme solution to 50 µL of each concentration of this compound or acarbose.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of 5 mM pNPG solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the sample.

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

b) DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound standard solution

-

Ascorbic acid (positive control)

-

96-well microplate reader or spectrophotometer

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or ascorbic acid.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

-

Determine the IC₅₀ value by plotting the percentage of scavenging activity against the sample concentration.

Visualizations

Experimental Workflow for HPLC Quantification

Caption: Workflow for the quantification of this compound.

Signaling Pathways Potentially Modulated by Hederagenin Glycosides

Hederagenin, the aglycone of this compound, and its glycosides have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses, such as NF-κB, PI3K/Akt, and MAPK.[4][5]

Caption: Potential modulation of inflammatory signaling pathways.

Conclusion

This compound serves as a valuable standard for the phytochemical analysis of Nigella sativa. The protocols outlined in these application notes provide a framework for its accurate quantification, structural characterization, and the assessment of its biological activities. The use of this compound as a reference standard will contribute to the standardization and quality control of herbal products and facilitate further research into its therapeutic applications. While specific quantitative data for this compound content and antioxidant activity in various sources are still being established, the provided methodologies offer a robust approach for researchers to generate this critical information.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. HPLC Quantification of Thymoquinone Extracted from Nigella sativa L. (Ranunculaceae) Seeds and Antibacterial Activity of Its Extracts against Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flaccidoside III in the Investigation of Postprandial Hyperglycemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaccidoside III is a flavonoid and triterpenoid compound that has been isolated from various plant sources.[1] As a member of the flavonoid family, it is recognized for its potential antioxidant and antidiabetic properties.[1] Postprandial hyperglycemia, the transient increase in blood glucose levels following a meal, is a critical factor in the pathophysiology of type 2 diabetes and is associated with an increased risk of cardiovascular complications. A primary therapeutic strategy for managing postprandial hyperglycemia is the inhibition of key carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase, in the digestive tract. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a blunted postprandial glucose excursion.

These application notes provide a summary of the known inhibitory effects of this compound on α-glucosidase and offer detailed protocols for in vitro and in vivo studies to further investigate its potential as a therapeutic agent for postprandial hyperglycemia.

Mechanism of Action